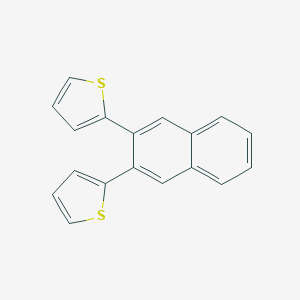

2,3-Bis(2-thienyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H12S2 |

|---|---|

Molecular Weight |

292.4g/mol |

IUPAC Name |

2-(3-thiophen-2-ylnaphthalen-2-yl)thiophene |

InChI |

InChI=1S/C18H12S2/c1-2-6-14-12-16(18-8-4-10-20-18)15(11-13(14)5-1)17-7-3-9-19-17/h1-12H |

InChI Key |

ZUNQKKGWKSXNEG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=CC=CS3)C4=CC=CS4 |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C3=CC=CS3)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Routes for 2,3 Bis 2 Thienyl Naphthalene and Its Functionalized Congeners

Transition Metal-Catalyzed Coupling Reactions for Naphthalene-Thiophene Frameworks

Transition metal-catalyzed cross-coupling reactions are the cornerstone for constructing the C-C bonds that form the backbone of 2,3-bis(2-thienyl)naphthalene and its polymeric analogs. tandfonline.comwiley-vch.de These reactions offer a versatile and efficient means to create complex aromatic structures from simpler precursors. tandfonline.com

Suzuki Polycondensation and Cross-Coupling Approaches for Oligomer and Polymer Synthesis

Suzuki polycondensation is a powerful method for synthesizing conjugated polymers and oligomers. tandfonline.comfrontiersin.org This reaction typically involves the palladium-catalyzed coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. frontiersin.orgnih.gov In the context of this compound-based materials, this could involve the reaction of a dibromonaphthalene with a thiophene-boronic acid derivative or vice-versa. acs.orgmdpi.com The use of bulky phosphine (B1218219) ligands can enhance the efficiency of the Suzuki coupling, leading to high molecular weight polymers in shorter reaction times. frontiersin.orgnih.gov Microwave-assisted Suzuki coupling has also been shown to accelerate polymerization and increase the molecular weight of the resulting polymers. tandfonline.comrsc.org

For instance, naphthalene-based polymers have been synthesized via Friedel-Crafts crosslinking and subsequently used as supports for palladium catalysts in Suzuki cross-coupling reactions. mdpi.com These catalysts have demonstrated high efficiency in the coupling of 4-bromoanisole (B123540) and phenylboronic acid. mdpi.com Furthermore, the synthesis of alternating copolymers with naphthalene (B1677914) units has been achieved through Suzuki polycondensation, yielding materials with specific electronic and optical properties. tandfonline.com

Table 1: Examples of Suzuki Coupling for Naphthalene-Thiophene Systems

| Monomer 1 | Monomer 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,7-dibromo-9,9-dihexylfluorene | 2,7-di(pinacolato)boryl)-9,9-dihexylfluorene | Pd catalyst, microwave heating | Polyfluorene | tandfonline.com |

| 4-bromoanisole | Phenylboronic acid | Pd supported on naphthalene-based polymer | Biphenyl derivative | mdpi.com |

| Aryl bromide | Thiophene-2-boronic acid pinacol (B44631) ester | Pd(0)/phosphine ligand | Aryl-thiophene | frontiersin.org |

Stille Coupling Strategies for π-Conjugated Polymer Backbones

Stille coupling is another widely used palladium-catalyzed reaction for the synthesis of π-conjugated polymers. wiley-vch.dersc.org This method involves the reaction of an organostannane (organotin) compound with an organic halide. wiley-vch.de It is particularly valued for its tolerance of a wide range of functional groups and its ability to produce high molecular weight polymers with well-defined structures. wiley-vch.dersc.orgresearchgate.net

In the synthesis of polymers containing naphthalene and thiophene (B33073) units, Stille coupling can be employed by reacting a distannylthiophene derivative with a dibromonaphthalene, or a distannylnaphthalene with a dihalothiophene. nih.govmdpi.comelectrochemsci.org For example, n-type polymers have been synthesized via Stille coupling of a naphthalene diimide-dibrómide with a bithiophene-distannane. mdpi.com The choice of catalyst, such as Pd(PPh3)4 or Pd2(dba)3, and ligands is crucial for the success of the polymerization. wiley-vch.de Nonstoichiometric Stille coupling has also been developed, allowing for the synthesis of high molecular weight polymers even when the monomer ratios are not perfectly balanced. nih.govresearchgate.net This is achieved through catalyst transfer polycondensation, where the palladium catalyst "walks" along the polymer chain. researchgate.net

Table 2: Stille Coupling for the Synthesis of Naphthalene-Thiophene Polymers

| Organostannane Monomer | Haloaromatic Monomer | Catalyst | Polymer Type | Reference |

|---|---|---|---|---|

| 2,5-bis(trimethylstannyl)thiophene | 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn] researchgate.netresearchgate.net-phenanthroline-1,3,6,8-tetraone | Pd2(dba)3/P(o-tolyl)3 | Naphthalene-diimide based π-conjugated polymer | nih.gov |

| 2-(tributylstannyl)thiophene | 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic-N,N'-bis(2-octyldodecyl) diimide | Not specified | Thiophene-flanked NDI | scholaris.ca |

Direct Arylation Polymerization (DAP) for Enhanced Structural Control

Direct Arylation Polymerization (DAP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods like Suzuki and Stille reactions. researchgate.netresearchgate.net DAP involves the direct coupling of a C-H bond with a C-X (where X is a halide) bond, eliminating the need for pre-functionalized organometallic monomers. researchgate.netmdpi.com This reduces the number of synthetic steps and the amount of metallic waste. researchgate.net

DAP has been successfully used to synthesize polymers based on 2,3-dialkoxynaphthalene and thiophene units. mdpi.com The optimization of reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is critical to achieve high molecular weights and minimize structural defects. mdpi.com For instance, a study on the synthesis of a poly[(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl)-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT) via DAP showed that the resulting polymer had fewer structural defects and comparable or higher molecular weight than the same polymer synthesized by Suzuki polycondensation. mdpi.com Nonstoichiometric DAP has also been reported, enabling the synthesis of high-molar-mass polymers even with an excess of one monomer, which is attributed to an intramolecular catalyst transfer mechanism. nih.gov

Photochemical Cyclization and Intramolecular Rearrangement Pathways

Photochemical reactions offer a unique approach to synthesizing complex aromatic systems. The photochemical cyclization of 2,3-bis(2'-thienyl)naphthalene has been reported to yield naphtho[2,3-g]thiopheno[3,2-e]benzo[b]thiophene, a novel heterocyclic system. researchgate.net This process involves the formation of new carbon-carbon bonds through the action of light, often in the presence of an oxidizing agent. The quantum yield of such cyclization reactions can be influenced by the specific structure of the starting material. researchgate.net

While direct photochemical synthesis of the this compound core is less common, photocyclization is a key method for creating more extended, fused aromatic structures from diarylethene-type precursors. chemrxiv.org These reactions are typically reversible, with UV light inducing cyclization and visible light causing cycloreversion. chemrxiv.org The efficiency and outcome of these reactions are highly dependent on the molecular structure and the reaction conditions. rsc.orgnih.gov

Electrochemical Polymerization Techniques for Conjugated Poly(bis(thienyl)naphthalene) Systems

Electrochemical polymerization is a powerful technique for creating thin, uniform films of conjugated polymers directly onto an electrode surface. researchgate.netnih.govelectrochemsci.org This method involves the oxidation of a monomer in an electrolyte solution, leading to the formation of radical cations that couple to form polymer chains. nih.govmdpi.com The properties of the resulting polymer film can be controlled by adjusting the electrochemical parameters, such as the applied potential, scan rate, and the composition of the electrolyte solution. nih.govacs.org

Monomers such as 2,6-bis(2-thienyl)naphthalene have been successfully electropolymerized to form multi-electrochromic polymers. researchgate.net The resulting poly(2,6-bis(2-thienyl)naphthalene) film exhibits distinct color changes upon oxidation. researchgate.net The introduction of different functional groups onto the naphthalene or thiophene rings can significantly influence the polymerization potential and the optoelectronic properties of the resulting polymer. acs.orgacs.org For example, copolymers of bis(thienyl)naphthalene with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized electrochemically, leading to materials with tunable electrochromic properties. nih.gov

Table 3: Electrochemical Polymerization of Thienylnaphthalene Derivatives

| Monomer | Polymerization Method | Resulting Polymer | Key Property | Reference |

|---|---|---|---|---|

| 2,6-Bis(2-thienyl)naphthalene | Electrochemical polymerization | Poly(2,6-bis(2-thienyl)naphthalene) | Multi-electrochromic | researchgate.net |

| 1,4-bis(2-thienyl)benzene and 3,4-ethylenedioxythiophene | Electrochemical copolymerization | Poly(1,4-bis(2-thienyl)benzene-co-3,4-ethylenedioxythiophene) | Electrochromic | nih.gov |

Preparation and Derivatization of Synthetic Precursors for Substituted this compound Architectures

The synthesis of functionalized this compound derivatives relies heavily on the availability of appropriately substituted precursors. acs.orgossila.com A key starting material is often a dihalogenated naphthalene, such as 2,3-dibromonaphthalene. ossila.comgoogle.com This compound can be synthesized through various routes, although some traditional methods involve multiple steps. google.com Newer methods aim for more direct and efficient syntheses. google.com

Once the dihalonaphthalene is obtained, it can be coupled with thiophene derivatives using methods like Suzuki or Stille coupling. acs.orgnih.gov This requires the preparation of the corresponding thiophene precursors, such as thiophene boronic acids or esters for Suzuki coupling, or stannylthiophenes for Stille coupling. frontiersin.orgbeilstein-journals.org

Functional groups can be introduced at various stages of the synthesis. For example, functionalized naphthalenes can be prepared and then coupled with thiophenes. mdpi.comthieme-connect.com Alternatively, functionalized thiophenes can be coupled with a naphthalene core. beilstein-journals.orgespublisher.com The introduction of substituents like alkyl or alkoxy groups can improve the solubility and processability of the final polymers, while electron-donating or -withdrawing groups can be used to tune the electronic and optical properties. mdpi.combeilstein-journals.org The synthesis of complex architectures often involves a multi-step approach, combining different reaction types to build the desired molecular structure. beilstein-journals.orgresearchgate.net

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dibromonaphthalene |

| 2,6-Bis(2-thienyl)naphthalene |

| 2-Aminonaphthalene |

| 1,4-Diamino-2,3-dibromonaphthalene |

| 4-Bromoanisole |

| Phenylboronic acid |

| 2,7-dibromo-9,9-dihexylfluorene |

| 2,7-di(pinacolato)boryl)-9,9-dihexylfluorene |

| Thiophene-2-boronic acid pinacol ester |

| 2,5-thiophene bis(boronic acid) derivatives |

| 2,5-bis(trimethylstannyl)thiophene |

| 4,9-dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn] researchgate.netresearchgate.net-phenanthroline-1,3,6,8-tetraone |

| 2-(tributylstannyl)thiophene |

| 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic-N,N'-bis(2-octyldodecyl) diimide |

| Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT) |

| Naphtho[2,3-g]thiopheno[3,2-e]benzo[b]thiophene |

| 3,4-ethylenedioxythiophene (EDOT) |

| Poly(2,6-bis(2-thienyl)naphthalene) |

| 1,4-bis(2-thienyl)benzene |

| 1,6-bis(2-(3,4-ethylenedioxy)thienyl) pyrene |

| 4-Methoxybiphenyl |

| Polyfluorene |

| Aryl-thiophene |

| Thiophene-containing conjugated polymers |

| Naphthalene-diimide based π-conjugated polymer |

| Thiophene-flanked NDI |

Control of Regioselectivity and Stereoselectivity in Synthesized Analogues

The synthesis of functionalized analogues of this compound presents significant challenges in controlling regioselectivity and stereoselectivity. Achieving precise control is paramount for tailoring the physicochemical properties of these materials for specific applications in organic electronics and materials science. Research has focused on various catalytic strategies to direct the formation of specific isomers, including regioisomers, where substituents are placed at defined positions, and stereoisomers, particularly atropisomers, which exhibit axial chirality due to restricted rotation around the naphthalene-thiophene bond.

Regioselectivity Control

Regioselectivity in the synthesis of thienylnaphthalene analogues is predominantly achieved through palladium-catalyzed cross-coupling reactions, especially direct C-H arylation. The inherent electronic properties of the thiophene ring favor functionalization at the C2 or C5 (α) positions over the C3 or C4 (β) positions. However, modern catalytic systems offer sophisticated tools to override this intrinsic reactivity and achieve selective arylation at less reactive sites.

The control of regioselectivity is influenced by several key factors: the choice of catalyst (palladium source and ligand), the nature of the base and additives, and the presence of directing groups on the substrate. rsc.orgmdpi.com For instance, in the direct arylation of dithieno[3,2-b:2',3'-d]pyrroles, a close analogue system, the careful selection of the palladium catalyst, ligand, and additives can switch the reaction outcome between N-arylation and the less common β-arylation of the thiophene core. researchgate.net

Domino reactions, which combine multiple transformations in a single pot, also provide a powerful avenue for regiocontrol. A palladium-catalyzed sequence involving intermolecular amination followed by an intramolecular direct arylation enables the highly regioselective synthesis of complex heterocycles like functionalized carbazoles from simple 1,2-dihaloarenes. organic-chemistry.org

The following table summarizes key research findings on the regiocontrol in the synthesis of related heterocyclic systems.

| Substrate Type | Reaction Type | Catalytic System / Conditions | Observed Regioselectivity | Reference |

|---|---|---|---|---|

| Thieno[3,2-d]pyrimidines | Direct C-H Arylation | Pd(OAc)₂, KOAc, DMA, 150 °C | Selective arylation at the C2 position of the thiophene ring. | mdpi.com |

| Dithieno[3,2-b:2',3'-d]pyrroles (DTPs) | Direct C-H Arylation | Varying Pd source, ligand, and additives | Tunable selectivity between N-arylation and C-H activation at the β-position. | researchgate.net |

| Thiazole Derivatives | Direct C-H Arylation | Ligand-free Pd(OAc)₂, K₂CO₃, DMA, 150 °C | Exclusive formation of 5-arylated products. | organic-chemistry.org |

| α,β-Unsaturated Ketones | Direct C-H Arylation | Pd(OAc)₂ with specific phosphine ligands | Ligand-controlled switch between α- and γ-arylation. | bohrium.com |

| 1,2-Dihalo(hetero)arenes and Anilines | Domino Amination/Direct Arylation | Pd(OAc)₂, PCy₃, NaOtBu | Highly regioselective synthesis of functionalized indoles and carbazoles. | organic-chemistry.org |

Stereoselectivity Control

For analogues of this compound, stereoselectivity primarily concerns the synthesis of non-racemic, axially chiral atropisomers. The steric hindrance created by substituents at the ortho-positions of the aryl-aryl bond restricts free rotation, giving rise to stable, separable enantiomers. researchgate.net The atroposelective synthesis of these chiral biaryls is a rapidly advancing field, with strategies broadly categorized into three main approaches: stereoselective formation of the aryl-aryl bond, de novo construction of a (hetero)arene ring, and atroposelective modification of a pre-existing biaryl scaffold. snnu.edu.cn

Organocatalysis has emerged as a powerful tool for this purpose. Chiral Brønsted acids, such as phosphoric acid derivatives, have been successfully employed in the asymmetric arylation of 2-naphthols with quinones, affording axially chiral biaryldiols in high yields and excellent enantioselectivities. nih.govbeilstein-journals.org Similarly, N-heterocyclic carbenes (NHCs) have been shown to catalyze atroposelective annulation reactions to form benzothiophene-fused biaryls. beilstein-journals.org

Transition metal catalysis also plays a crucial role. Copper-catalyzed cyclization of specifically designed precursors enables the de novo formation of heteroaromatic rings, yielding novel biaryl N-oxide atropisomers with excellent stereocontrol. wiley.com The choice of ligand is critical in palladium-catalyzed reactions; for example, the cross-coupling of an optically pure dehydropiperidinyl boronate was achieved with up to 99% enantiospecificity by employing (p-CF₃C₆H₄)₃P as the ligand, demonstrating that the ligand environment is key to preventing erosion of stereochemical information during the catalytic cycle. rsc.org

The table below highlights selected examples of stereoselective syntheses relevant to the construction of chiral thienylnaphthalene analogues.

| Target Scaffold | Reaction Type | Catalyst / Chiral Source | Key Findings / Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Axially Chiral Biaryldiols | Asymmetric Arylation of 2-Naphthols | Chiral Phosphoric Acid | Good yields and excellent enantioselectivities (up to >99% ee). | nih.gov |

| Biaryl Heteroaromatic N-Oxides | De Novo Ring Formation (6-endo-dig cyclization) | Cu(CH₃CN)₄PF₆ / Chiral Ligand | Excellent stereoselectivities (up to 99:1 er) for novel N-oxide scaffolds. | wiley.com |

| Benzothiophene-fused Biaryls | NHC-catalyzed (4+2) Annulation | Chiral N-Heterocyclic Carbene (NHC) | Atroposelective formation of the biaryl axis with high enantiomeric purity. | beilstein-journals.org |

| Enantioenriched 2-Allylated Dehydropiperidines | Allyl-Allyl Cross-Coupling | Pd-catalyst with (p-CF₃C₆H₄)₃P ligand | Exclusive linear product (>98:2 rr) with enantiospecificity up to 99%. | rsc.org |

| Axially Chiral N-Aryl Succinimides | NHC-catalyzed Desymmetrization | Chiral N-Heterocyclic Carbene (NHC) | Desymmetrization of N-aryl maleimides to afford axially chiral products. | beilstein-journals.org |

Advanced Spectroscopic and Electrochemical Characterization of 2,3 Bis 2 Thienyl Naphthalene and Its Electronic Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,3-Bis(2-thienyl)naphthalene and investigating its conformational dynamics in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the naphthalene (B1677914) core and the thiophene (B33073) rings. The naphthalene protons would appear as a set of multiplets in the aromatic region, while the thiophene protons would exhibit characteristic doublet and triplet patterns. The integration of these signals would confirm the proton count of the molecule.

A key aspect of this molecule's structure is the potential for restricted rotation around the single bonds connecting the naphthalene and thiophene rings. This can give rise to different conformers, which may be observable by NMR, particularly at low temperatures. researchgate.netthieme-connect.com Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study the kinetics of this rotational process. thieme-connect.com At high temperatures, rapid rotation would lead to time-averaged, sharp signals. As the temperature is lowered, the rotation slows down, causing signal broadening and eventual splitting into separate signals for each distinct conformer at the coalescence temperature. researchgate.net The analysis of these line shape changes allows for the determination of the energy barrier (ΔG‡) for the interconversion between conformers. researchgate.netthieme-connect.com While specific experimental data for this compound is not widely published, the principles of DNMR provide a clear framework for analyzing its conformational behavior. thieme-connect.com

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis absorption and photoluminescence (PL) spectroscopies are fundamental techniques used to probe the electronic properties of conjugated molecules. They provide insights into the energy of electronic transitions, the extent of π-conjugation, and the emissive properties of the material.

The UV-Vis absorption spectrum reveals the energies required to promote electrons from the ground state to various excited states. For conjugated systems like this compound, the spectrum is typically dominated by intense π-π* transitions. The position of the maximum absorption wavelength (λ_max) is a key indicator of the electronic band gap.

| Compound/Material | Solvent/State | Absorption Maxima (λ_max) | Optical Band Gap (E_g) | Reference |

|---|---|---|---|---|

| Oligomer of 1,4-Bis(2-thienyl)-naphthalene | DMF Solution | 384 nm | 2.59 eV | acs.org |

| Poly(1,4-bis(2-thienyl)-naphthalene) Film | Thin Film | 401 nm | 2.33 eV | acs.org |

Photoluminescence (PL) or fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited state back to the ground state. The emission spectrum is typically red-shifted relative to the absorption spectrum, a phenomenon known as the Stokes shift.

The fluorescence properties are highly sensitive to molecular structure and environment. For instance, the polymer derived from the 1,4-isomer, PBTN, is a green-light emitter with an emission maximum at 514 nm in DMF solution. acs.org Its photoluminescence quantum yield (Φ_F), which measures the efficiency of the emission process, was determined to be 0.235 in DMF. acs.org The quantum yield can be significantly affected by factors such as solvent polarity and the presence of non-radiative decay pathways. mdpi.com

| Compound/Material | Solvent | Emission Maxima (λ_em) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|

| Poly(1,4-bis(2-thienyl)-naphthalene) | DMF | 514 nm | 0.235 | acs.org |

Solvatochromism is the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced in molecules that exhibit a significant change in dipole moment upon electronic excitation, which is often associated with an intramolecular charge transfer (ICT) state. In such molecules, the electron-donating and electron-accepting parts of the structure allow for a photoinduced redistribution of electron density.

Studies on donor-acceptor-donor oligomers, including a bis(dithienyl) substituted naphthalene, have shown the presence of an ICT state. mdpi.com This was substantiated by solvatochromic studies where the emission spectra showed a pronounced red-shift in more polar solvents. mdpi.com This shift is due to the stabilization of the more polar excited ICT state by the polar solvent molecules. The Lippert-Mataga formalism is often used to analyze this behavior and estimate the change in dipole moment between the ground and excited states. The presence of an ICT character in this compound is plausible, with the electron-rich thiophene rings acting as donors and the naphthalene core acting as the acceptor.

Fluorescence Emission Properties and Quantum Yield Determinations

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprints

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "fingerprint," allowing for the identification of functional groups and confirmation of the molecular structure.

For this compound, the FT-IR spectrum would display characteristic absorption bands. Key expected vibrations include:

Aromatic C-H stretching: Typically found above 3000 cm⁻¹.

C=C stretching: Vibrations from both the naphthalene and thiophene rings in the 1400-1600 cm⁻¹ region.

C-S stretching: Associated with the thiophene rings, usually appearing in the 600-800 cm⁻¹ range.

C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings.

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can assign each observed band to a specific molecular motion. For example, a comprehensive FT-IR and FT-Raman study on the related 2,3-naphthalenediol utilized DFT calculations to assign the fundamental vibrational modes. A similar approach would be invaluable for a complete vibrational characterization of this compound.

Cyclic Voltammetry and Electrochemistry for Redox Potentials and Energy Level Mapping

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be estimated. These energy levels are critical for determining a material's suitability for applications in organic electronics, such as solar cells and transistors.

In a typical CV experiment, the compound undergoes reversible or irreversible oxidation (electron removal) and reduction (electron addition) processes. The onset potentials of these processes (E_ox_onset and E_red_onset) are used to calculate the HOMO and LUMO energy levels, often referenced against a standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

For the related monomer 1,4-Bis(2-thienyl)-naphthalene, the onset oxidation potential was found to be 1.09 V (vs. Ag-wire). acs.org Electrochemical studies on its polymer, PBTN, allowed for the investigation of its electronic structure during redox switching. Upon oxidation, the intensity of the π-π* transition decreases, while two new absorption bands corresponding to charge carriers (polarons and bipolarons) appear at lower energies. acs.org The electrochemical band gap can also be determined from the onsets of the first oxidation and reduction waves.

| Compound | Onset Oxidation (E_ox_onset) | HOMO Level | LUMO Level | Electrochemical Band Gap (E_g) | Reference |

|---|---|---|---|---|---|

| 1,4-Bis(2-thienyl)-naphthalene | 1.09 V | - | - | - | acs.org |

| Poly(1,4-bis(2-thienyl)-naphthalene) | - | - | - | 2.33 eV (optical) | acs.org |

Note: HOMO/LUMO levels are often calculated from onset potentials using empirical formulas relative to a reference standard (e.g., E_HOMO = -[E_ox_onset vs Fc/Fc⁺ + 4.8] eV). Specific values for PBTN were not provided in the reference.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO energy levels of organic semiconductor materials are critical as they govern charge injection, charge transport, and the open-circuit voltage in photovoltaic devices. These are typically determined experimentally using electrochemical methods, most commonly cyclic voltammetry (CV).

In a typical CV experiment, the material is dissolved in a solvent with a supporting electrolyte, and the potential is swept to measure the oxidation and reduction potentials. The HOMO level is calculated from the onset of the first oxidation peak (Eox,onset), while the LUMO level can be estimated from the onset of the first reduction peak (Ered,onset). These values are usually referenced against a standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

For related naphthalene-based and thiophene-containing compounds, the HOMO levels are often influenced by the electron-donating thiophene units, while the LUMO levels are dictated by the naphthalene core. For instance, in studies of naphthalene bisimides, the introduction of thienyl groups has been shown to raise the HOMO energy level without significantly altering the LUMO level, thereby reducing the band gap. acs.org Theoretical calculations using Density Functional Theory (DFT) are also widely used to complement experimental findings and provide insights into the shape and distribution of these frontier molecular orbitals. mdpi.com

Electrochemical Band Gap Derivations

The electrochemical band gap (Egelectrochem) is a crucial parameter that indicates the energy required to move an electron from the HOMO to the LUMO. It can be directly derived from the difference between the HOMO and LUMO energy levels obtained from cyclic voltammetry.

Egelectrochem = ELUMO - EHOMO

This value is often compared with the optical band gap (Egopt), which is determined from the onset of the π-π* absorption band in UV-Vis absorption spectroscopy. Discrepancies between the electrochemical and optical band gaps can provide information about the exciton (B1674681) binding energy of the material. rsc.org For polymers containing naphthalene and thiophene units, electrochemical band gaps have been reported in the range of 1.60 eV to over 2.0 eV, depending on the specific structure and degree of conjugation. rsc.orgbeilstein-journals.org

Table 1: Representative Electrochemical Data for Related Thiophene-Naphthalene Compounds This table is for illustrative purposes, showing data for related compounds, as specific values for this compound are not available.

| Compound/Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Source |

|---|---|---|---|---|

| Poly[(...)(2,3-bis (...)naphthalene )(...)] (PEHONDTBT) | -5.31 | -3.17 | 2.14 | mdpi.com |

| Poly(1,4-bis (2-thienyl )-naphthalene ) (PBTN) Film | - | - | 2.33 | electrochemsci.org |

X-ray Diffraction (XRD) for Crystalline Structure and Thin Film Morphology

X-ray diffraction (XRD) is the definitive technique for determining the precise arrangement of atoms within a crystal and the morphology of thin films. This information is vital for understanding structure-property relationships, as the molecular packing in the solid state directly impacts charge transport efficiency.

For a single crystal, XRD analysis provides detailed information about the unit cell dimensions, space group, and the exact coordinates of each atom, revealing bond lengths, bond angles, and intermolecular interactions such as π-π stacking. The packing motif (e.g., herringbone, face-to-face) and the intermolecular distances are key determinants of electronic coupling between adjacent molecules.

While no specific crystal structure data for this compound has been found, data for the related compound Naphthalene-2,3-diylbis[(2-thienyl)methanone] is available. This compound crystallizes in a monoclinic system. nih.gov Its analysis revealed that the two independent molecules in the asymmetric unit differ in the orientation of the thienylmethanone units with respect to the naphthalene core. nih.gov For other thiaheterohelicene derivatives involving naphthalene and thiophene, XRD has been used to determine strained structures and herringbone packing motifs in the solid state. scirp.org

When single crystals are not available, powder XRD can be used to analyze the crystalline nature of a bulk sample. For thin films, techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are employed to study molecular orientation and packing relative to the substrate, which is critical for device performance.

Polymeric Architectures and Oligomeric Assemblies Based on 2,3 Bis 2 Thienyl Naphthalene Building Blocks

Conjugated Polymers Incorporating Bis(thienyl)naphthalene Units

The integration of 2,3-bis(2-thienyl)naphthalene into conjugated polymer backbones offers a pathway to novel materials with tailored optoelectronic properties. The unique electronic and structural characteristics of this building block make it a compelling component for various organic electronic applications.

Design Principles for Donor-Acceptor (D-A) Conjugated Polymeric Systems

The design of donor-acceptor (D-A) conjugated polymers is a powerful strategy for tuning their electronic properties. researchgate.net In these systems, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain, leading to a narrowed bandgap and enabling applications in devices like organic photovoltaics and field-effect transistors. acs.org

The this compound unit, with its extended π-conjugation, can function as an effective donor component. mdpi.com When copolymerized with strong electron-accepting moieties, such as 2,1,3-benzothiadiazole (B189464) (BT), the resulting D-A polymers exhibit intramolecular charge transfer, which is crucial for their performance in electronic devices. mdpi.com The insertion of thiophene (B33073) spacers between the donor and acceptor units is a common design principle to prevent steric hindrance and maintain a planar polymer backbone, which facilitates electronic delocalization. mdpi.com

Key design considerations for these D-A polymers include:

Selection of Donor and Acceptor Units: The choice of donor and acceptor moieties directly influences the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer. capes.gov.br The naphthalene-based donor, for instance, can lead to a higher HOMO level compared to some phenylene-based counterparts. mdpi.com

π-Conjugation Length: Extending the π-conjugation through the use of fused aromatic rings like naphthalene (B1677914) can modulate the optical and electrochemical properties of the polymer. mdpi.com

Backbone Planarity: Maintaining a planar structure is essential for effective π-electron delocalization along the polymer chain. acs.org Steric interactions between monomer units can cause twisting of the backbone, which is often mitigated by introducing linker units like thiophene. mdpi.com

A notable example is the synthesis of Poly[(5,5'-(2,3-bis(2-ethylhexyloxy)naphthalene-1,4-diyl)bis(thiophene-2,2′-diyl))-alt-(2,1,3-benzothiadiazole-4,7-diyl)] (PEHONDTBT). mdpi.com In this polymer, the 2,3-dialkoxynaphthalene unit acts as the donor, and 2,1,3-benzothiadiazole serves as the acceptor. mdpi.com

Impact of Alkyl Side Chains and Substituents on Polymer Processing and Self-Organization

Alkyl side chains and other substituents play a critical role in determining the processability and self-organization of conjugated polymers. researchgate.net These pendant groups are not merely for solubilizing the rigid polymer backbone; they profoundly influence the material's solid-state morphology, which in turn affects its electronic performance. rsc.orgacs.org

The length, branching, and placement of alkyl side chains can dictate:

Solubility: Long, branched alkyl chains are often introduced to enhance the solubility of conjugated polymers in common organic solvents, which is a prerequisite for solution-based processing techniques. mdpi.com For example, the 2-ethylhexyloxy side chains in PEHONDTBT ensure its good solubility. mdpi.com

Film Morphology and Self-Assembly: The nature of the side chains influences how polymer chains pack in the solid state. Linear side chains can promote more ordered, crystalline domains, while branched side chains may lead to more amorphous films. rsc.org This packing arrangement, whether face-on or edge-on relative to a substrate, is crucial for charge transport in devices.

Intermolecular Interactions: Side chains mediate the intermolecular interactions between polymer backbones. mdpi.com The interdigitation of alkyl chains can lead to tighter π-π stacking, which is generally favorable for charge mobility. mdpi.com The regiochemistry of side chain placement can also lead to significant differences in backbone torsion and, consequently, charge carrier mobility. acs.org

Thermal Properties: The glass transition temperature (Tg) of a polymer can be influenced by the flexibility of its side chains. mdpi.com

For instance, in naphthalene diimide-based polymers, altering the side chains from branched 2-octyldodecyl groups to more flexible cardanol-based chains has been shown to improve electron mobility due to enhanced chain flexibility and more ordered packing. mdpi.com Similarly, the use of different side chain lengths in NDI-based terpolymers has been demonstrated as an effective strategy for tuning aggregation properties and improving the performance and mechanical robustness of all-polymer solar cells. sci-hub.se

| Polymer | Side Chain/Substituent | Key Impact | Reference |

|---|---|---|---|

| PEHONDTBT | 2-ethylhexyloxy | Good solubility and film-forming ability. | mdpi.com |

| P(NDICL-T2) | Cardanol-based | Improved electron mobility due to increased chain flexibility and ordered packing. | mdpi.com |

| PNDIHD/DT-x | 2-hexyldecyl (HD) and 2-decyltetradecyl (DT) | Tunable aggregation and crystalline properties, leading to superior solar cell performance and mechanical robustness. | sci-hub.se |

Investigation of Regioregularity and Structural Defect Control in Polymerization

The precise control of regioregularity and the minimization of structural defects during polymerization are paramount for achieving high-performance conjugated polymers. nih.gov Regioregularity refers to the specific orientation of monomer units within the polymer chain, and a high degree of it often leads to improved crystallinity and charge carrier mobility. semanticscholar.org

Common polymerization methods for conjugated polymers include Stille, Suzuki, and direct arylation polymerization (DAP). mdpi.comsemanticscholar.org While Stille and Suzuki couplings have been widely used, they often involve toxic organotin reagents or require the pre-functionalization of monomers. acs.org DAP has emerged as a more atom-economical and environmentally friendly alternative, but it can be prone to side reactions that introduce structural defects. mdpi.com

These defects can include:

Homocoupling: The reaction of two identical monomer units. semanticscholar.org

Branching and Cross-linking: Unwanted side reactions that disrupt the linear polymer chain. semanticscholar.org

β-defects: In the context of polythiophenes, these are linkages that disrupt the head-to-tail arrangement. semanticscholar.org

The presence of such defects can negatively impact the polymer's electronic properties by interrupting the π-conjugation pathway. mdpi.com Therefore, significant research has been dedicated to optimizing polymerization conditions to minimize their formation. semanticscholar.org

In the synthesis of PEHONDTBT, for example, direct arylation polymerization was employed. mdpi.com By carefully optimizing the reaction protocol, a polymer with fewer structural defects compared to its analog synthesized via Suzuki polycondensation was obtained. mdpi.com The choice of solvent and catalyst system was found to be crucial in achieving a high yield and molecular weight. mdpi.com Theoretical calculations can also be used to understand the regioselectivity of the polymerization process. mdpi.com

Synthesis and Detailed Characterization of Well-Defined Oligomers

The synthesis and study of well-defined oligomers serve as a bridge between small molecules and polymers, providing valuable insights into the structure-property relationships of their polymeric counterparts. mdpi.com Oligomers with a precise number of repeating units allow for a systematic investigation of how properties evolve with increasing conjugation length. ethz.ch

Various synthetic strategies are employed to create these model compounds, including Stille and Suzuki coupling reactions. acs.org For instance, a series of thieno[3,4-b]thiophene-based quinoidal oligomers have been rationally designed and synthesized to explore the relationship between π-delocalization and their optical and electrochemical properties. acs.org

The characterization of these oligomers is comprehensive and typically involves a suite of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized molecules. mdpi.comsci-hub.se

Mass Spectrometry: To verify the molecular weight of the oligomers.

UV-Vis Spectroscopy: To determine the optical properties, such as the absorption maximum (λmax) and the optical bandgap. core.ac.uk

Cyclic Voltammetry (CV): To investigate the electrochemical properties and determine the HOMO and LUMO energy levels. acs.org

X-ray Crystallography: To determine the single-crystal structure, providing precise information about bond lengths, bond angles, and intermolecular packing. acs.org

The study of oligomers has revealed that properties like the optical band gap converge towards the values observed in the corresponding polymers as the chain length increases, typically between 8 to 12 repeat units. mdpi.com

Investigations of Intermolecular Interactions and Self-Assembly in Polymeric Films

The performance of organic electronic devices is not solely dependent on the properties of individual polymer chains but is heavily influenced by their collective behavior in the solid state. osti.gov Intermolecular interactions and the resulting self-assembly of polymer chains into well-ordered domains are critical for efficient charge transport. acs.org

The self-assembly process is governed by a delicate balance of forces, including:

π-π Stacking: The interaction between the aromatic backbones of adjacent polymer chains, which creates pathways for charge hopping. acs.org

Van der Waals Interactions: Primarily between the alkyl side chains, which influence the lamellar packing distance. acs.org

Hydrogen Bonds and Chalcogen Bonds: These more specific, non-covalent interactions can be programmed into the polymer structure to guide self-assembly. osti.gov

The morphology of the resulting polymeric films can be investigated using various techniques:

Atomic Force Microscopy (AFM): To visualize the surface topography and morphology of the films. mdpi.com

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the crystalline structure and orientation of the polymer chains within the film. acs.org

Optical Microscopy: To observe the formation of larger-scale crystalline domains. rsc.org

Advanced Functional Applications in Organic Electronic and Optoelectronic Devices

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics, with the semiconductor material's performance being paramount. The molecular structure of 2,3-Bis(2-thienyl)naphthalene makes it an interesting candidate for the active channel in OFETs.

The performance of an OFET is largely evaluated by its charge transport mobility (µ), which quantifies how quickly charge carriers (holes or electrons) move through the semiconductor layer. mdpi.com Key strategies for enhancing charge carrier mobility in organic semiconductors include extending the π-conjugation of the molecule, ensuring molecular planarity, and promoting ordered molecular packing in the solid state. mdpi.comresearchgate.net The fusion of thiophene (B33073) and naphthalene (B1677914) units directly addresses the goal of extending π-conjugation.

In a related calamitic mesophase semiconductor, 2,6-di(5′-n-octyl-2′-thienyl)naphthalene, a high hole mobility of 0.14 cm² V⁻¹s⁻¹ was achieved in a polycrystalline film at room temperature, demonstrating the potential of the thiophene-naphthalene core for efficient charge transport. capes.gov.br For diketopyrrolopyrrole (DPP) based monomers, those flanked by naphthalene exhibited a charge carrier mobility in the range of 10⁻² cm² V⁻¹s⁻¹, which was one to two orders of magnitude higher than DPP monomers flanked by thiophene or phenyl groups. griffith.edu.au This highlights the effectiveness of naphthalene in enhancing charge transport.

Further enhancement mechanisms involve the chemical modification of the core structure. For instance, replacing thiophene units with thiazoles in naphthalene diimide-based polymers can increase interchain interactions, which is a critical factor for charge transport. qucosa.de Additionally, the introduction of specific side chains can influence molecular packing and, consequently, the charge mobility. acs.org For example, replacing a 2-octyldodecyl side chain with a cardanol-based one in a naphthalene diimide-bithiophene polymer was found to improve electron mobility due to increased chain flexibility and more ordered packing. mdpi.com

The precise arrangement of the thiophene units on the naphthalene core is a critical factor that dictates the ultimate performance of an OFET device. Research on naphthalene oligomers has shown that the position of substitution has a significant effect on the material's properties. rsc.org Specifically, α-position linked oligomers tend to exhibit better field-effect performance compared to their β-position linked counterparts. rsc.org This is attributed to differences in the electronic structure and the resulting thin-film microstructure.

The nature of the side chains attached to the conjugated core also plays a crucial role. In a study of naphthalene-flanked DPP monomers, a shorter, straight decyl alkyl chain resulted in the best OFET performance, with a hole mobility of 0.019 cm² V⁻¹s⁻¹. griffith.edu.au In contrast, replacing it with a longer dodecyl chain or a branched hexyldecyl chain led to a decrease in mobility. griffith.edu.au This demonstrates that side-chain engineering is a powerful tool for optimizing the solid-state packing and maximizing charge carrier transport.

Furthermore, the introduction of electron-withdrawing or electron-donating groups can tune the frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.net For naphthalene bisimides, the inclusion of alkylthienyl groups in the N-substituents was shown to lower the LUMO level to -3.94 eV, making them excellent candidates for n-channel transistors. researchgate.net The strategic design of the molecular backbone and side chains can significantly enhance charge injection, establish efficient transport pathways, and reduce charge traps, all of which are essential for high-performance OFETs. acs.org

Charge Transport Characteristics and Carrier Mobility Enhancement Mechanisms

Organic Photovoltaic (OPV) Devices and Solar Cells

The ability to engineer the band gap and energy levels of this compound derivatives makes them suitable for use in organic photovoltaic devices, where they can function as either electron donor or acceptor materials.

In the most common OPV architecture, the bulk heterojunction (BHJ), an electron donor and an electron acceptor material are blended together to form the active layer. mdpi.com This structure creates a large interfacial area for efficient exciton (B1674681) dissociation. Materials based on the thienyl-naphthalene scaffold can be designed to act as either the p-type donor or the n-type acceptor.

For example, polymers incorporating naphthalene units have been investigated as donor materials. researchgate.net Inverted bulk heterojunction OPVs using polymers based on unsubstituted naphthalene as the donor material exhibited power conversion efficiencies as high as 5.8%. researchgate.net Conversely, naphthalene diimide (NDI) units, known for their high electron affinity, are frequently used to construct n-type acceptor polymers for all-polymer solar cells. researchgate.netrsc.org The combination of a p-type polymer like P3HT with an n-type polynaphthalene-bithiophene (N2200) has been shown to be a promising blend for efficient photovoltaic devices. researchgate.net A structurally related compound, 2,3-bis(5-bromothiophene-2-yl)acrylonitrile, was synthesized and used to improve charge transport and exciton dissociation in a P3HT/PCBM system, leading to a 36% increase in power conversion efficiency. mdpi.com This demonstrates the utility of the 2,3-disubstituted thiophene backbone in enhancing OPV performance.

The power conversion efficiency (PCE) is the key metric for an OPV device. Achieving high PCE requires careful optimization of the materials and the device structure. Strategies for optimization include tuning the energy levels of the donor and acceptor to maximize the open-circuit voltage (Voc), broadening the absorption spectrum to increase the short-circuit current density (Jsc), and improving the morphology of the active layer to enhance the fill factor (FF). nih.gov

For non-fullerene acceptors (NFAs), a large extinction coefficient is necessary to improve light absorption. nih.gov The development of NFAs has led to single-junction devices with PCEs exceeding 10%. nih.govacs.org In devices using naphthalene-based polymer donors, PCEs of 5.3% and 5.8% have been reported. researchgate.net For all-polymer solar cells using NDI-based acceptors, PCEs now surpass 10%. researchgate.net

A key strategy for reducing voltage loss, a major limitation in OPVs, is to control the spacing between the donor and acceptor materials. nih.gov By engineering the non-conjugated alkyl chain spacers in single-component D-A systems or the side chains in BHJ systems, the donor-acceptor spacing can be increased, which reduces non-radiative recombination and improves the device voltage. nih.gov For instance, in a system with a PBDB-T donor and an NDI acceptor linked by alkyl chains, increasing the linker length from six to eighteen carbons raised the Voc from 0.66 V to 0.81 V. nih.gov

Role as p-Donor or n-Acceptor Materials in Bulk Heterojunction Architectures

Electrochromic Materials and Device Performance

Electrochromic materials can change their optical properties (color) upon the application of an electrical potential. This property is utilized in applications such as smart windows, displays, and sensors. Polymers based on this compound are promising candidates for electrochromic applications due to their conjugated structure, which facilitates stable and reversible redox processes.

A detailed study on the closely related isomer, poly(1,4-bis(2-thienyl)-naphthalene) (PBTN), provides significant insight into the electrochromic performance that can be expected. electrochemsci.org The PBTN polymer film exhibits unique multicolor electrochromic properties. electrochemsci.org In its neutral state, the film is yellowish-green. electrochemsci.org Upon partial oxidation, it transitions through various shades of green, and at its fully doped (oxidized) state, it becomes blue. electrochemsci.org This multi-color capability is highly desirable for display applications.

The performance of an electrochromic device is characterized by its optical contrast (ΔT%), switching speed, and coloration efficiency (η). The PBTN film showed a maximum optical contrast of 24% at 700 nm. electrochemsci.org The switching time, which is the time required to change color, was measured to be a rapid 1.78 seconds. electrochemsci.org The coloration efficiency, a measure of how efficiently charge injection leads to a change in optical density, was calculated to be a high 124.8 cm² C⁻¹. electrochemsci.org Copolymers incorporating dithiophene derivatives have also shown high coloration efficiencies, with some devices reaching over 500 cm² C⁻¹. mdpi.com These promising results suggest that polymers derived from bis(2-thienyl)naphthalene are excellent materials for developing high-performance electrochromic devices. electrochemsci.orgmdpi.com

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Derivatives and polymers incorporating the this compound moiety have shown potential as fluorescent materials for Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation provided by the naphthalene and thiophene units is conducive to efficient light emission.

For instance, the polymer Poly(1,4-bis(2-thienyl)-naphthalene) (PBTN), a structural isomer of a polymer of this compound, has been investigated as a green-light-emitting material. electrochemsci.org In a dimethylformamide (DMF) solution, PBTN exhibits a strong fluorescence emission peak at 514 nm, with a photoluminescence (PL) quantum yield of 0.235. electrochemsci.org This suggests its potential for applications in green-light-emitting devices. electrochemsci.org The introduction of the naphthalene unit into the poly(2,2'-bithiophene) backbone results in a material with unique optical properties. electrochemsci.org

While direct studies on this compound for OLEDs are not extensively detailed in the provided results, the performance of its isomers and related structures highlights the promise of this class of compounds. The general strategy of using naphthalene's charge-transport properties makes it a candidate for electron-transport layers in OLEDs. vulcanchem.com Furthermore, the development of green dopants for OLEDs based on arylamine 2,3-disubstituted bithiophene derivatives underscores the interest in thiophene-based systems for light-emitting applications. researchgate.net

| Property | Value | Reference |

| PBTN Emission Peak (in DMF) | 514 nm | electrochemsci.org |

| PBTN PL Quantum Yield (in DMF) | 0.235 | electrochemsci.org |

Chemical Sensor Applications and Anion Recognition Systems

The structural and electronic properties of molecules containing the bis(thienyl)naphthalene framework also lend themselves to applications in chemical sensing, particularly for the detection of anions. The ability of the thiophene and naphthalene moieties to engage in various non-covalent interactions, such as hydrogen bonding and halogen bonding, is key to their function in anion recognition systems.

While direct research on this compound as a chemical sensor is not explicitly available in the provided search results, related compounds demonstrate the potential of this structural motif. For example, a sensor incorporating a bis(thienyl)imidazole unit has been synthesized for the highly selective and sensitive detection of fluoride (B91410) ions. mdpi.com The sensing mechanism involves the formation of a hydrogen bond between the imidazole (B134444) proton and the fluoride anion, leading to a detectable colorimetric and fluorescent response. mdpi.com The detection limits for fluoride were found to be as low as 1.37 × 10⁻⁷ M by UV-vis and 2.67 × 10⁻¹³ M by fluorescence spectroscopy. mdpi.com

Furthermore, the broader field of anion recognition utilizes naphthalene-based structures. For instance, a halogen bonding vulcanchem.comrotaxane host system containing a bis-iodo triazolium-bis-naphthalene diimide axle has been shown to be selective for nitrate (B79036) anions. nih.gov This indicates that the naphthalene unit can serve as a key component in sophisticated anion receptors. The development of fluorescent probes based on naphthalene derivatives for the detection of ions like sulfites and bisulfites further illustrates the versatility of naphthalene-based systems in chemical sensing. nih.gov

The underlying principle in these sensor applications often involves an interaction between the analyte and the sensor molecule, which perturbs the electronic structure of the sensor and results in a measurable change in its optical properties, such as absorption or fluorescence.

| Sensor System | Target Analyte | Detection Principle | Reference |

| Bis(thienyl)imidazole-based sensor | Fluoride ions | Hydrogen bonding and intramolecular charge transfer | mdpi.com |

| Halogen bonding vulcanchem.comrotaxane | Nitrate anions | Halogen bonding in a molecular shuttle | nih.gov |

| 1-Hydroxy-2,4-diformylnaphthalene-based probe | Sulfite/bisulfite ions | Nucleophilic addition and fluorescence change | nih.gov |

Theoretical and Computational Investigations of 2,3 Bis 2 Thienyl Naphthalene Derivatives

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the ground state geometries and electronic structures of 2,3-Bis(2-thienyl)naphthalene derivatives. grafiati.comresearchgate.net By employing functionals like B3LYP, researchers can accurately predict key structural and electronic parameters.

A crucial aspect of the molecular geometry is the dihedral angle between the naphthalene (B1677914) core and the thienyl substituents. These angles significantly influence the degree of π-conjugation along the molecular backbone, which in turn affects the electronic properties. For instance, a more planar conformation generally leads to a smaller HOMO-LUMO gap.

The electronic structure is primarily characterized by the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations reveal that in many this compound derivatives, the HOMO is predominantly localized on the electron-rich thienyl rings, while the LUMO is centered on the naphthalene core. acs.org This spatial distribution is characteristic of a donor-acceptor-donor (D-A-D) type architecture.

The introduction of different substituent groups on the naphthalene or thienyl moieties can effectively tune the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. This modulation of the frontier orbital energies directly impacts the material's ionization potential, electron affinity, and electrochemical bandgap. researchgate.net For example, the presence of a thienyl ring has been shown to lower the energy difference between the HOMO and LUMO orbitals in naphthalene bisimides. acs.org

| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

|---|---|---|---|---|

| Naphthalene Bisimide (Alkyl Substituted) | DFT | - | ~ -3.72 | - |

| Naphthalene Bisimide (Alkylaryl Substituted) | DFT | - | ~ -3.83 | - |

| Naphthalene Bisimide (Thienyl Substituted) | DFT | - | ~ -3.94 | - |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Electronic Excitation Energies

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the optical properties and electronic excitation energies of this compound derivatives. science.gov TD-DFT calculations can predict the absorption spectra of these molecules, providing insights into the nature of their electronic transitions.

The lowest energy electronic transition in these compounds is typically a π-π* transition, often corresponding to the HOMO-LUMO excitation. mdpi.com The calculated maximum absorption wavelength (λmax) and the corresponding oscillator strength (f) provide a theoretical basis for understanding the experimental UV-Vis absorption spectra. rsc.org For many thienyl-substituted naphthalene systems, TD-DFT calculations have shown good agreement with experimental data, validating the chosen computational approach. nih.gov

For instance, in a study of naphthyl-o-carboranyl compounds, TD-DFT calculations revealed that the lowest-energy electronic transition originates from a naphthyl-centered π–π* transition with significant intramolecular charge transfer (ICT) character between the naphthalene unit and the carborane cage. mdpi.com The introduction of different substituents can lead to the appearance of new absorption bands. For example, the addition of an alkylthienyl group to a naphthalene bisimide results in an additional absorption band attributed to a π-π* transition within the thienyl chromophore. acs.org

It is important to note that the accuracy of TD-DFT calculations can be sensitive to the choice of functional, and in some cases, may not perfectly reproduce the experimental ordering of excited states, as has been observed for some thiophene-based compounds. acs.org

| Compound | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|---|

| N10 (Naphthalene Diimide-based NFA) | HOMO → LUMO | 1.8758 | 660.95 | 0.6234 |

Computational Prediction of Photovoltaic and Charge Transport Properties in Derived Polymers

Computational methods play a crucial role in predicting the potential of polymers derived from this compound for photovoltaic and charge transport applications. wiley.com By modeling oligomers or polymer chains, researchers can estimate key parameters that govern the performance of organic solar cells (OSCs) and organic field-effect transistors (OFETs).

For photovoltaic applications, theoretical calculations can predict the open-circuit voltage (Voc), which is related to the difference between the HOMO of the donor polymer and the LUMO of the acceptor material. The theoretical absorption spectrum can also be used to estimate the short-circuit current density (Jsc), as a broader absorption that covers more of the solar spectrum generally leads to higher currents. researchgate.net Studies on copolymers based on bis(ethynylthienyl)dialkoxynaphthalene have shown that incorporating ethynyl (B1212043) linkers can improve the optoelectronic properties, making them promising candidates for OSCs. wiley.comresearchgate.net

In the context of charge transport, Marcus theory is often employed in conjunction with DFT calculations to estimate charge transfer rates and mobilities. These calculations provide insights into how molecular structure influences the reorganization energy, which is a critical factor for efficient charge transport. For instance, DFT computations on copolymers with furan, thiophene (B33073), and selenophene (B38918) units have shown that the choice of the heterocyclic unit affects the planarity of the polymer backbone and, consequently, the electron mobility in OFETs. acs.org

| Polymer | Property | Predicted Value |

|---|---|---|

| P5 (copolymer with ethynyl bridges) | Suitability for OSCs | Identified as the best candidate for synthesis and testing |

| Optoelectronic Properties | Improved by incorporation of ethynyl bridges |

Molecular Dynamics and Quantum Mechanical Modeling of Intermolecular Interactions and Packing Architectures

Understanding the solid-state morphology and intermolecular interactions is critical for optimizing the performance of organic electronic devices. Molecular dynamics (MD) simulations and quantum mechanical (QM) modeling are powerful tools for investigating these aspects at the molecular level. wikipedia.orgnih.gov

MD simulations, using classical force fields, can model the aggregation and packing of polymer chains, providing insights into the bulk morphology of thin films. nih.gov These simulations can help predict how different processing conditions or chemical modifications might affect the nanoscale structure, which is crucial for efficient charge transport and exciton (B1674681) dissociation in solar cells.

For a more detailed understanding of intermolecular interactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods can be employed. nih.gov These methods treat a specific region of interest (e.g., the interface between two molecules) with a higher level of theory (QM), while the surrounding environment is modeled with a more computationally efficient method (MM). This approach allows for the accurate calculation of intermolecular electronic couplings, which are essential for charge transfer. Hirshfeld surface analysis, derived from crystallographic data, can also be used to visualize and quantify intermolecular contacts and understand crystal packing patterns. researchgate.net For polymers where obtaining single crystals is challenging, modeling of dimers and oligomers can provide valuable insights into the interpretation of spectroscopic data. researchgate.net

Supramolecular Chemistry and Molecular Recognition Phenomena

Self-Assembly Strategies and Directed Architectures Involving 2,3-Bis(2-thienyl)naphthalene Units

The self-assembly of π-conjugated molecules is a cornerstone of materials science, driven by the spontaneous organization of molecules into stable, well-defined architectures. For systems based on the this compound framework, self-assembly is primarily governed by a combination of hydrophobic effects and π-π stacking interactions between the aromatic cores. researchgate.net The planarity and electron-rich nature of the naphthalene (B1677914) and thiophene (B33073) rings encourage aggregation to minimize unfavorable interactions with the surrounding medium and maximize attractive van der Waals forces. nih.gov

Directed self-assembly relies on incorporating specific functional groups that guide the formation of predictable supramolecular structures. By analogy with other π-conjugated systems like naphthalene diimides (NDIs), functionalization of the this compound core is a key strategy. rsc.org For instance, introducing hydrogen-bonding moieties such as amides, carboxylic acids, or ureas can impose directionality on the assembly process, leading to the formation of tailored soft materials like fibrillar gels, vesicles, or nanotubes. researchgate.netrsc.org The precise placement of these functional groups dictates the geometry and stability of the resulting supramolecular construct. researchgate.net

Strategies for creating directed architectures often involve:

Functional Group Modification : Attaching groups capable of specific, directional interactions (e.g., hydrogen bonding) to the thiophene or naphthalene rings can program the assembly process. rsc.org For example, NDI derivatives functionalized with amino acids or peptides self-assemble into diverse nanostructures, from spheres to fibers, based on the nature of the side chains. acs.org

Solvent Influence : The choice of solvent plays a critical role in modulating self-assembly, particularly for amphiphilic derivatives. In aqueous media, hydrophobic collapse drives the aggregation of the aromatic cores, while in organic solvents, more subtle solvophobic/solvophilic effects and specific intermolecular interactions dominate. beilstein-journals.orgrsc.org

Template-Directed Assembly : Using a pre-organized molecular scaffold, such as a DNA strand, can template the assembly of naphthalene derivatives into highly ordered helical structures. nih.gov This approach allows for the creation of monodisperse supramolecular polymers where the template dictates the final architecture. nih.gov

These strategies allow for the construction of zero-, one-, two-, and three-dimensional supramolecular architectures from basic molecular building blocks. nih.gov

Role of Non-Covalent Interactions in Supramolecular Structures (e.g., C-H···O, C-H···π, π-π stacking, halogen bonding)

Non-covalent interactions are the fundamental forces responsible for the stability and structure of supramolecular assemblies. vscht.cz In derivatives of this compound, several key interactions work in concert to define the crystal packing and molecular organization.

Detailed crystallographic analysis of Naphthalene-2,3-diylbis[(2-thienyl)methanone] , a closely related derivative featuring carbonyl linkers, provides a clear example of these forces at play. nih.govdoaj.org In the solid state, its asymmetric unit contains two crystallographically independent molecules that differ in the orientation of the thienylmethanone units relative to the naphthalene core. nih.govdoaj.org The dihedral angles between the thienyl rings and the naphthalene system range from 41.94° to 69.61°, indicating significant conformational flexibility. nih.gov The crystal structure is primarily stabilized by a network of C-H···O and C-H···π interactions. nih.govdoaj.org

C-H···O Interactions : These hydrogen bonds form between carbon-hydrogen donors on the aromatic rings and the oxygen atoms of the carbonyl groups in Naphthalene-2,3-diylbis[(2-thienyl)methanone]. nih.gov They are crucial in linking adjacent molecules and establishing the three-dimensional network.

C-H···π Interactions : This type of hydrogen bond involves a C-H bond acting as a donor and a π-system (either a thiophene or naphthalene ring) acting as an acceptor. nih.gov These interactions are vital for stabilizing the packing of aromatic molecules, often in an edge-to-face orientation. mdpi.com The electron-rich nature of the aromatic rings in the this compound scaffold makes them effective π-acceptors. uva.es

π-π Stacking : As is characteristic of planar aromatic molecules, π-π stacking is a dominant force in the self-assembly of naphthalene and thiophene derivatives. nih.gov This interaction arises from a combination of electrostatic and dispersion forces between overlapping π-orbitals. nih.gov While ideal face-to-face stacking can be destabilized by electrostatic repulsion, molecules often adopt a parallel-displaced or slip-stacked arrangement to maximize attractive dispersion forces while minimizing repulsion. nih.gov In polymers incorporating NDI units, short π-π stacking distances of 3.5 to 3.6 Å are commonly observed, facilitating charge transport.

Halogen Bonding : Although not present in the parent compound, the introduction of halogen atoms (e.g., iodine, bromine) onto the aromatic framework would enable halogen bonding. This is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. science.gov This interaction is a powerful tool in crystal engineering for constructing robust and predictable supramolecular architectures. science.gov

The interplay of these non-covalent forces is critical. For example, in the crystal structure of Naphthalene-2,3-diylbis[(2-thienyl)methanone], specific C-H···π interactions have been identified, as detailed in the table below.

| Donor-H···Acceptor(π-system) | H···Cg Distance (Å) | D-H···Cg Angle (°) | Symmetry Code |

|---|---|---|---|

| C19-H19···Cg1(i) | 2.92 | 142 | -x+1, -y+1, -z+1 |

| C13-H13···Cg1(ii) | 2.86 | 157 | x-1, y, z |

Table 1: C-H···π interaction parameters observed in the crystal structure of Naphthalene-2,3-diylbis[(2-thienyl)methanone]. Cg1 represents the centroid of the S2/C17–C20 thienyl ring. Data sourced from the crystallographic information file.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYOxckOlMDB2jrQnN74L3ze2_4lb19L5jHr4uoaoj3GeVVbyw97OPelPTdT9JB13tQZwU-W0XsYMcgqoEg9UYWxtQCKyI9rg0iwKUwYnWMk3JJVX-R4-giCm6Ou6sMHVxeLJ7B5AW5W6Y_PA%3D%3D)]Design Principles for Molecular Receptors and Mechanistic Insights into Recognition

The design of molecular receptors for specific guest molecules is a major goal of supramolecular chemistry. The this compound scaffold offers a versatile platform for creating such receptors due to its unique combination of structural and electronic features.

Design Principles:

π-Rich Cavity Formation : The extended aromatic surface of the molecule can serve as a binding site for electron-deficient guest molecules through π-π stacking interactions. By synthesizing derivatives where multiple thienyl-naphthalene units are linked together, it is possible to construct pre-organized cavities or "molecular tweezers" capable of encapsulating guests.

Introduction of Recognition Sites : The scaffold can be functionalized with specific groups to enable targeted molecular recognition. For example, incorporating hydrogen-bond donors or acceptors would allow for the recognition of guests with complementary functionalities. rsc.org Attaching charged groups could facilitate the binding of ionic species through electrostatic interactions.

Conformational Control : The linkage between the naphthalene and thiophene rings allows for some degree of conformational flexibility. This flexibility can be harnessed for induced-fit binding, where the receptor adapts its shape to optimize interactions with a specific guest. Conversely, incorporating rigid linkers can create a well-defined and pre-organized binding pocket for highly selective recognition.

Signal Transduction : The photophysical properties of the this compound core can be exploited for sensing applications. Binding of a guest molecule within the receptor can modulate the electronic structure of the π-system, leading to a detectable change in fluorescence or absorption, a principle widely used in NDI-based sensors. acs.org

Mechanistic Insights:

Molecular recognition by a receptor based on this framework would likely involve a cooperative interplay of multiple non-covalent interactions. For a neutral aromatic guest, recognition would be dominated by π-π stacking and van der Waals forces within a hydrophobic pocket. For more complex guests, recognition would be enhanced by specific, directional interactions such as hydrogen bonding or electrostatic pairing. For instance, tethering two cyclodextrin (B1172386) units to a core molecule has been shown to greatly enhance binding ability through the cooperative inclusion of a guest molecule within the two cavities. Similarly, a receptor built from this compound units could achieve high affinity and selectivity through such cooperative effects.

Future Research Directions and Interdisciplinary Prospects for 2,3 Bis 2 Thienyl Naphthalene

Exploration of Novel Synthetic Methodologies and Advanced Functionalization Strategies

The synthesis of 2,3-Bis(2-thienyl)naphthalene and its derivatives is a critical area for future research. While established methods such as Suzuki and Stille cross-coupling reactions are effective, the development of more efficient and sustainable synthetic routes is paramount. researchgate.net Direct Arylation Polymerization (DAP) presents a promising alternative, offering the potential for reduced structural defects and higher molecular weight polymers based on the 2,3-dialkoxynaphthalene monomer. mdpi.com Research into optimizing DAP conditions for this specific compound could lead to materials with improved performance characteristics. mdpi.com

Furthermore, advanced functionalization strategies are essential for fine-tuning the material's properties. The introduction of various functional groups to the naphthalene (B1677914) core or the thiophene (B33073) rings can significantly impact the electronic and physical characteristics of the resulting molecules. For instance, the incorporation of electron-withdrawing groups can lower the LUMO energy level, which is beneficial for n-type organic field-effect transistors (OFETs). nih.gov Conversely, the addition of solubilizing alkyl chains can improve processability from solution without compromising charge transport. researchgate.net

Future research should explore a wider range of functional groups and their effects on the properties of this compound derivatives. This could include the introduction of chiral substituents to induce self-assembly into well-ordered structures or the incorporation of moieties that enhance intermolecular interactions and charge transport. acs.org The development of regioselective functionalization techniques will be crucial for creating precisely tailored molecular architectures.

Rational Material Design for Enhanced Device Performance and Stability

The rational design of materials based on this compound is key to unlocking their full potential in electronic devices. This involves establishing clear structure-property relationships to guide the synthesis of new derivatives with targeted functionalities. For example, in the context of OFETs, the design of molecules with a planar geometry and strong intermolecular π-π stacking is crucial for achieving high charge carrier mobility. acs.org The stability of devices, particularly their operational lifetime and resistance to degradation from environmental factors, is another critical consideration. acs.org

Future work should focus on designing derivatives of this compound with improved stability. This could involve the incorporation of bulky side chains to protect the conjugated backbone from atmospheric oxygen and moisture, or the use of co-polymers that enhance morphological stability. mdpi.com The relationship between molecular structure, thin-film morphology, and device performance needs to be systematically investigated to enable the rational design of materials with both high performance and long-term stability.

The following table summarizes key design considerations and their potential impact on device performance:

| Design Strategy | Target Property | Potential Application |

| Introduction of electron-withdrawing groups | Lower LUMO energy | n-type OFETs |

| Attachment of long alkyl chains | Improved solubility | Solution-processed devices |

| Planarization of the molecular backbone | Enhanced π-π stacking | High-mobility OFETs |

| Incorporation of bulky side groups | Increased stability | Long-lifetime OLEDs |

Integration into Hybrid Organic-Inorganic Systems and Nanomaterials

The integration of this compound into hybrid organic-inorganic systems and nanomaterials opens up new avenues for creating multifunctional materials with novel properties. theses.cz Hybrid materials, which combine the desirable properties of both organic and inorganic components, have shown promise in a range of applications, from photovoltaics to sensors. mdpi.com The sol-gel method is a versatile technique for preparing such hybrids, allowing for the incorporation of organic molecules into an inorganic matrix at low temperatures. mdpi.com